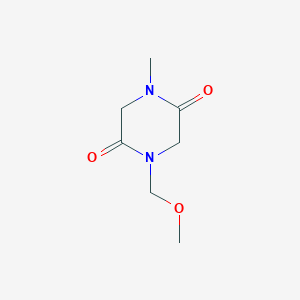
3-Nitrobenzo(k)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrobenzo(k)fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It is a derivative of benzo(k)fluoranthene, with a nitro group attached to the third position of the molecule. This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzo(k)fluoranthene typically involves nitration of benzo(k)fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitrobenzo(k)fluoranthene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 3-Aminobenzo(k)fluoranthene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-Nitrobenzo(k)fluoranthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its mutagenic and carcinogenic properties, contributing to understanding the biological effects of nitro-aromatic compounds.
Medicine: Investigated for its potential role in drug development and as a model compound in toxicological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The biological activity of 3-nitrobenzo(k)fluoranthene is primarily due to its nitro group. The compound can undergo metabolic activation in living organisms, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The molecular targets include cellular DNA, where the compound can form adducts, leading to mutations and potentially cancer .
Comparaison Avec Des Composés Similaires
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Comparison: 3-Nitrobenzo(k)fluoranthene is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. Compared to its non-nitrated counterparts, it exhibits different reactivity patterns in chemical reactions and has distinct biological effects, making it a valuable compound for research in toxicology and environmental chemistry .
Propriétés
Numéro CAS |
81316-80-5 |
|---|---|
Formule moléculaire |
C20H11NO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
3-nitrobenzo[k]fluoranthene |
InChI |
InChI=1S/C20H11NO2/c22-21(23)19-9-8-15-18-11-13-5-2-1-4-12(13)10-17(18)14-6-3-7-16(19)20(14)15/h1-11H |
Clé InChI |
SOJSECJEJPKNFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4=CC=CC5=C(C=CC(=C54)C3=CC2=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



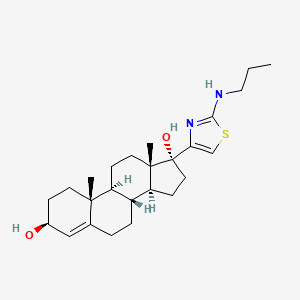
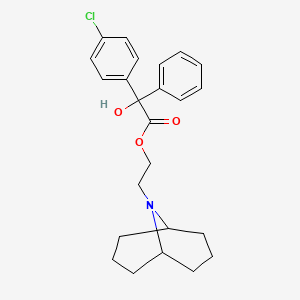

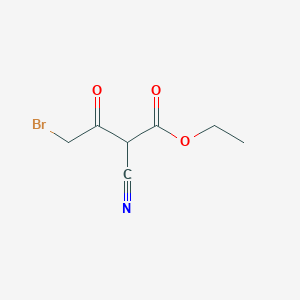
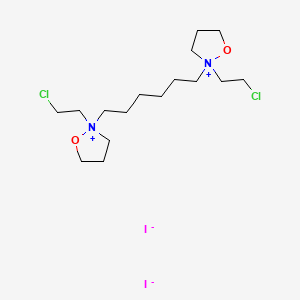
![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
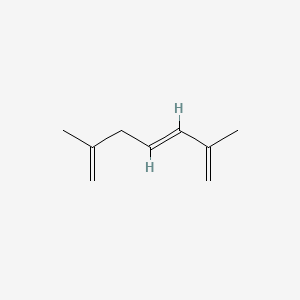
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
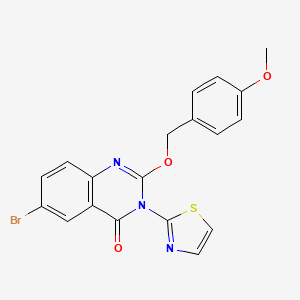

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)

